BenchChemオンラインストアへようこそ!

Linagliptin Impurity JX

HPLC method validation impurity recovery precision linagliptin related substances

Linagliptin Impurity JX (CAS 2137744-33-1), systematically named (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide, is a structurally characterized, specified impurity of the antidiabetic dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. With molecular formula C₂₆H₂₈N₈O₃ and molecular weight 500.55 g/mol, this compound is the N-formyl derivative formed via partial formylation of the (R)-3-aminopiperidine moiety during active pharmaceutical ingredient (API) synthesis or under specific degradation conditions.

Molecular Formula C26H28N8O3
Molecular Weight 500.563
CAS No. 2137744-33-1
Cat. No. B2573974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin Impurity JX
CAS2137744-33-1
Molecular FormulaC26H28N8O3
Molecular Weight500.563
Structural Identifiers
SMILESCC#CCN1C2C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C26H30N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18,22-23H,8-9,12-15H2,1-3H3,(H,27,35)
InChIKeyIILRNOWSUPYXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Linagliptin Impurity JX (CAS 2137744-33-1): Reference Standard for N-Formyl Process-Related Impurity Quantification in DPP-4 Inhibitor Manufacturing


Linagliptin Impurity JX (CAS 2137744-33-1), systematically named (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide, is a structurally characterized, specified impurity of the antidiabetic dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin . With molecular formula C₂₆H₂₈N₈O₃ and molecular weight 500.55 g/mol, this compound is the N-formyl derivative formed via partial formylation of the (R)-3-aminopiperidine moiety during active pharmaceutical ingredient (API) synthesis or under specific degradation conditions [1]. It is listed as a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia under the designation Formyl rac-Linagliptin (Catalog No. 1A12890), and is also recognized as Linagliptin Related Compound C across multiple pharmacopeial reference standard supplier catalogs . The compound is supplied at certified purity levels (≥95% to ≥98%) with comprehensive characterization data packages (¹H-NMR, ¹³C-NMR, IR, HRMS, HPLC) suitable for Abbreviated New Drug Application (ANDA) method validation, quality control release testing, and stability-indicating method development .

Why Unspecified Linagliptin Impurity Reference Materials Cannot Substitute for Linagliptin Impurity JX in Regulated Analytical Workflows


In the quality control of Linagliptin API and finished dosage forms, substitution of one impurity reference standard for another without rigorous orthogonal identity confirmation is scientifically invalid and regulatory non-compliant. Linagliptin Impurity JX (N-Formyl impurity) possesses a distinct structural alert — the formamide group at the (R)-3-piperidinyl position — that confers unique chromatographic retention behavior, UV absorption characteristics (λ_max detection at 226 nm), and mass spectrometric fragmentation patterns that differ measurably from co-occurring specified impurities such as Impurity A (the des-quinazoline analog, CAS 668270-11-9) and Impurity B (the bromo-butenyl analog, CAS 2138392-83-1) [1]. In a validated gradient HPLC method employing an Agilent C18 column with phosphate buffer (pH 2.5) / methanol-acetonitrile mobile phase, impurities A, B, and C (JX) achieve complete baseline separation from each other and from the Linagliptin parent peak, demonstrating that each impurity requires its own authenticated reference standard for accurate retention time marking and quantification [2]. Furthermore, the N-Formyl impurity is classified as a specified impurity under ICH Q3A/B guidelines, requiring identification, reporting, and control at thresholds typically ≤0.10% in the drug substance; using an unauthenticated or structurally mismatched analog as a surrogate reference would violate the ICH qualification framework and potentially miss a critical process control indicator [3]. The USP recognition of this compound as Formyl rac-Linagliptin (PAI) independently reinforces its distinct pharmacopeial identity and the requirement for a dedicated, authenticated reference standard in compendial testing .

Quantitative Differentiation Evidence for Linagliptin Impurity JX (CAS 2137744-33-1) Versus Closest In-Class Impurity Reference Standards


Head-to-Head HPLC Recovery Precision: Impurity JX (C) Delivers 1.1% RSD Versus 2.4–2.9% RSD for Co-Specified Impurities A and B

In a validated gradient HPLC method for the determination of Linagliptin related substances, Impurity C (chemically identical to Linagliptin Impurity JX / N-Formyl impurity) demonstrated the lowest recovery relative standard deviation (RSD) among three co-specified impurities. The mean recovery for Impurity C (JX) was 98.52% with RSD = 1.1% (n=9), compared to Impurity A at 99.12% recovery (RSD = 2.9%, n=9) and Impurity B at 99.35% recovery (RSD = 2.4%, n=9). The approximately 2.2–2.6× lower RSD for Impurity C indicates that quantification of this specific impurity can be performed with statistically superior precision under the validated chromatographic conditions, reducing measurement uncertainty in batch release and stability testing [1]. The method employed an Agilent C18 column, phosphate buffer (pH 2.5 ± 0.1) / methanol-acetonitrile (55:45) gradient mobile phase at 1.0 mL/min flow rate, 226 nm UV detection, and column temperature 30 °C with 10 μL injection volume [2].

HPLC method validation impurity recovery precision linagliptin related substances

Chromatographic Resolution Selectivity: Baseline Separation of Impurity JX from Linagliptin and Co-Eluting Impurities Under Pharmacopeia-Adapted Conditions

The validated gradient HPLC method reported by Sun Zhuye (2016) achieved complete baseline separation of Impurity C (Linagliptin Impurity JX) from the Linagliptin parent peak and from Impurities A and B, meeting the system suitability criterion of resolution (Rs) ≥ 1.5 for all adjacent peak pairs [1]. This selectivity is critical because Linagliptin Impurity JX, bearing a formamide substituent at the (R)-3-piperidine position, elutes at a retention time distinct from Impurity A (which lacks the quinazoline moiety entirely, CAS 668270-11-9, MW 472.54) and Impurity B (which carries a bromo-butenyl substitution, CAS 2138392-83-1). The capacity to achieve chromatographic resolution ≥ 1.5 for all three specified impurities within a single gradient run (approximately 35 minutes total run time) is method-specific and cannot be assumed for structurally distinct impurities analyzed under different column chemistries or mobile phase compositions [2]. In contrast, the MDPI Molecules study (Huang et al., 2016) characterized five alternative process-related impurities (compounds 2–6) that are structurally unrelated to the N-Formyl impurity and require distinct reference standards for accurate identification [3].

chromatographic selectivity impurity resolution linagliptin HPLC

Structural Alert Differentiation: N-Formyl Substituent of Impurity JX Distinguishes It from Genotoxic Impurities I and II Bearing N-Acylated Aminoaryl and Alkyl Halide Alerts

Among the various specified impurities identified in Linagliptin, Impurity JX (N-Formyl impurity) is structurally distinct from the two potential genotoxic impurities (PGIs) characterized by Huang et al. (2018). In that study, Impurity I (an acid-catalyzed degradation product) was found to contain the N-acylated aminoaryl structural alert, and Impurity II (a process-related impurity) contained an alkyl halide structural alert — both recognized as DNA-reactive substructures triggering the ICH M7 framework for genotoxic impurity risk assessment [1]. In contrast, Linagliptin Impurity JX carries a formamide group (R-NH-CHO) at the (R)-3-piperidinyl position, which does not correspond to any of the known genotoxic structural alerts cataloged in the ICH M7 guideline, placing it in a different toxicological risk category [2]. This distinction has direct practical implications: the genotoxic impurities I and II required a dedicated UHPLC method with sensitivity at ppm levels (LOQ in the ng/mL range) for their simultaneous determination, whereas Impurity JX is adequately quantified using standard HPLC-UV methods at the 0.05–0.10% threshold level [3]. Procurement of Impurity JX as a dedicated reference standard therefore addresses a distinct analytical need separate from that served by genotoxic impurity reference materials.

genotoxic impurity structural alert linagliptin degradation

Physicochemical Solubility Differential: Impurity JX Exhibits ~110× Lower Aqueous Solubility Than Linagliptin API, Impacting Sample Preparation Protocols

Linagliptin Impurity JX has a calculated aqueous solubility of 8.0 × 10⁻³ g/L (0.008 mg/mL) at 25 °C , which is approximately 110-fold lower than the reported aqueous solubility of Linagliptin API (approximately 0.9 mg/mL) [1]. This pronounced solubility differential means that the standard diluent compositions optimized for Linagliptin dissolution (typically water/acetonitrile or water/methanol mixtures) may be inadequate for complete dissolution of Impurity JX reference standard during stock solution preparation. Quantitative recovery requires the use of organic-rich diluents (e.g., ≥70% acetonitrile or methanol) or alternative solubilization strategies such as initial dissolution in DMSO followed by aqueous dilution, which introduces additional method robustness considerations not required for more soluble impurity analogs . Furthermore, the calculated density of 1.39 ± 0.1 g/cm³, boiling point of 734.5 ± 70.0 °C (predicted), and pKa of 15.57 ± 0.20 (predicted) provide additional physiochemical fingerprints for identity confirmation and purity assessment during incoming material qualification .

aqueous solubility sample preparation reference standard handling

Regulatory Identity and Traceability: USP Recognition as Formyl rac-Linagliptin Provides Pharmacopeial Anchoring Absent for Many Linagliptin Impurity Analogs

Linagliptin Impurity JX is one of the relatively few linagliptin-related impurities listed as a discrete Pharmaceutical Analytical Impurity (PAI) in the USP catalog under the official designation 'Formyl rac-Linagliptin' (Catalog No. 1A12890, 25 mg, $590.00), Molecular Formula C₂₆H₂₈N₈O₃, CAS RN 2137744-33-1 . This USP recognition distinguishes Impurity JX from the numerous 'Impurity X' designations assigned by individual contract manufacturers that lack harmonized pharmacopeial identity. The USP PAI listing establishes a defined regulatory pathway for ANDA applicants to reference this standard in Module 3.2.S.4.2 (Analytical Procedures) and Module 3.2.S.4.3 (Validation of Analytical Procedures) of the Common Technical Document (CTD), without the need for full in-house structure elucidation of the reference material [1]. Additionally, multiple international reference standard suppliers (Veeprho, SynZeal, Pharmaffiliates, Aquigen Bio) offer this compound as 'Linagliptin Related Compound C' with detailed Certificates of Analysis (CoA) including ¹H-NMR, ¹³C-NMR, IR, Mass, and HPLC purity data, and provide pharmacopeial traceability statements against USP or EP standards upon request [2]. This multi-vendor supply chain redundancy with consistent pharmacopeial nomenclature mitigates single-source procurement risk for QC laboratories supporting commercial manufacturing.

USP reference standard pharmacopeial traceability ANDA regulatory submission

Origin-Based Differentiation: Impurity JX as a Process-Specific Marker for Incomplete Aminolysis Versus Degradation-Driven Impurity Formation

The formation mechanism of Linagliptin Impurity JX is mechanistically distinct from that of the five process-related impurities (compounds 2–6) characterized by Huang et al. (2016), as well as from degradation products formed under ICH Q1A(R2) stress conditions [1]. The N-Formyl impurity arises primarily through partial formylation of the (R)-3-aminopiperidine intermediate during the aminolysis step of the Linagliptin synthetic pathway, where residual formylating agents (formic acid, formaldehyde) present in the reaction milieu react with the primary amine before the final coupling with the quinazoline moiety [2]. In contrast, the five impurities identified in the Huang et al. (2016) MDPI Molecules paper originate from entirely different synthetic aberrations: incomplete conversion of intermediate 10 (leading to impurity 6), residual intermediate 11 reacting with ethanolamine (forming impurity 5), and excessive hydrolysis or dimerization pathways (forming impurities 2–4), which collectively accounted for 0.16–0.40% each in the drug substance [3]. The presence of Impurity JX above the specification threshold (typically 0.10%) therefore serves as a specific diagnostic indicator of suboptimal control over the formylation side reaction, enabling targeted corrective action in the aminolysis step — a root cause that cannot be inferred from monitoring other impurity classes alone. This origin-based specificity makes Impurity JX a high-value process analytical technology (PAT) marker for synthesis optimization distinct from general impurity profiling.

process-related impurity synthesis quality indicator linagliptin manufacturing

High-Value Procurement and Application Scenarios for Linagliptin Impurity JX (CAS 2137744-33-1) Reference Standard


ANDA Analytical Method Validation: HPLC System Suitability and Relative Response Factor Determination for N-Formyl Impurity

In ANDA submissions for generic Linagliptin tablets (5 mg strength), the FDA Office of Generic Drugs requires demonstration that the proposed HPLC related substances method can detect, separate, and quantify all specified impurities at or below the ICH Q3B identification threshold of 0.10%. Linagliptin Impurity JX, with its validated recovery of 98.52% and RSD of 1.1% under the Agilent C18 / phosphate buffer (pH 2.5) gradient method, serves as the authenticated reference material for establishing the relative response factor (RRF) of the N-Formyl impurity versus Linagliptin, determining system suitability parameters (resolution ≥ 1.5 between Impurity C and adjacent peaks), and generating the linearity data (0.58–5.79 μg/mL, r = 0.9995) required in Module 3.2.P.5.2 of the CTD [1]. The USP recognition (Catalog 1A12890) further supports compendial harmonization when the method is cross-referenced against the USP PAI monograph . Given the ~110× lower aqueous solubility of this impurity compared to the API (0.008 mg/mL vs. 0.9 mg/mL), laboratories should pre-qualify stock solution preparation protocols using ≥70% acetonitrile as diluent, with sonication validation, to ensure complete dissolution and prevent systematic quantitation errors that could surface during FDA method verification .

Stability-Indicating Method Development: Forced Degradation Study Marker for N-Formyl Degradant Formation Kinetics

During the development of stability-indicating methods (SIM) per ICH Q1A(R2) and Q2(R1) guidelines, Linagliptin drug substance and drug product are subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The N-Formyl impurity (Impurity JX) may form as a degradation product under specific stress conditions involving formic acid or formaldehyde-generating excipients, as well as during long-term storage at elevated humidity when formylation side reactions occur. By deploying a characterized Impurity JX reference standard (purity ≥98%, storage at -20°C under nitrogen ), analytical development teams can: (a) spike the impurity into stressed samples to confirm peak identity via retention time matching and PDA spectral overlay at 226 nm; (b) generate degradation kinetics curves (impurity level vs. time under each stress condition) that establish whether the N-Formyl degradant is a primary degradation product or a secondary reaction product; and (c) set scientifically justified acceptance criteria in the drug product specification based on actual degradation rates rather than arbitrary limits [2]. The fact that Impurity JX is structurally distinct from the two genotoxic impurities (Impurity I with N-acylated aminoaryl alert, Impurity II with alkyl halide alert) [3] means it can be monitored using the same HPLC-UV method without the need for the high-sensitivity UHPLC-MS/MS instrumentation required for genotoxic impurity quantification, reducing method transfer complexity.

Commercial Batch Release QC: Multi-Source Procurement Strategy Using Pharmacopeially Anchored Identity

For pharmaceutical QC laboratories supporting commercial Linagliptin API and finished product manufacturing, maintaining uninterrupted supply of impurity reference standards is critical to avoid batch disposition delays. Linagliptin Impurity JX is uniquely positioned for multi-source procurement because its identity as 'Linagliptin Related Compound C' is cross-referenced across multiple qualified vendors: USP (Formyl rac-Linagliptin, Cat. 1A12890, $590/25 mg [1]), Veeprho (VL870002), SynZeal (SZ-L024011), Pharmaffiliates, ChemScene (CS-0255308, 98% purity), and Aquigen Bio — all of which provide Certificates of Analysis with full characterization data (¹H-NMR, ¹³C-NMR, IR, HRMS, HPLC) and offer pharmacopeial traceability statements [4]. This multi-vendor landscape permits QC laboratories to qualify a secondary supplier as a backup without undergoing full re-characterization of a material with a different structural identity, reducing the risk of single-source supply disruptions. Incoming material qualification can be streamlined to identity confirmation by HPLC retention time matching against the primary reference standard and verification of the CoA-reported purity, with estimated time savings of 2–4 weeks compared to de novo characterization of a non-pharmacopeial impurity .

Process Development and Scale-Up: N-Formyl Impurity as a Quality-by-Design Critical Process Parameter Indicator

In the process development and scale-up of Linagliptin API synthesis, the level of Impurity JX in isolated intermediates and final API serves as a specific Critical Process Parameter (CPP) indicator for the efficiency of the aminolysis step and the effectiveness of formylating agent removal. The MDPI Molecules study (Huang et al., 2016) established that Linagliptin synthesis generates multiple process-related impurities (compounds 2–6) at levels of 0.16–0.40% each, originating from incomplete conversion, residual coupling, hydrolysis, and dimerization pathways — none of which are the N-Formyl impurity [2]. Therefore, a rising trend in Impurity JX levels (quantified using the validated HPLC method with LOD 0.05% and LOQ 0.10% relative to API) provides orthogonal information about the formylation side reaction that is not captured by monitoring the five Huang et al. process impurities. Process chemists can use the Impurity JX reference standard to: (a) establish Design Space boundaries for reaction temperature, stoichiometry of formylating agents, and quench protocol; (b) validate that process changes (e.g., solvent replacement, catalyst switching) do not inadvertently increase N-Formyl impurity formation; and (c) develop a Control Strategy that includes in-process control testing of the aminolysis intermediate for N-Formyl content before proceeding to the final coupling step, consistent with ICH Q8(R2) Quality by Design and ICH Q11 Development and Manufacture of Drug Substance principles .

Quote Request

Request a Quote for Linagliptin Impurity JX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.